L-Phenylalanine benzyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

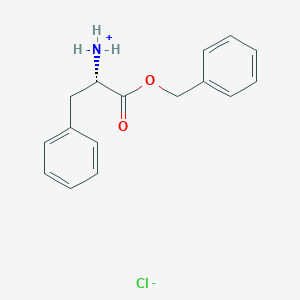

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXFHIYDTRNBJD-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-32-0 | |

| Record name | L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-phenyl-L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylalanine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl) is a pivotal derivative of the essential amino acid L-phenylalanine. In the landscape of synthetic organic chemistry and pharmaceutical development, it is highly valued as a versatile building block, primarily in peptide synthesis. Its strategic design incorporates a benzyl ester moiety, which serves as a robust protecting group for the carboxylic acid functionality. This protection prevents unwanted side reactions during the formation of peptide bonds.

The benzyl group's key advantage lies in its stability across a range of reaction conditions and its susceptibility to clean and selective removal via catalytic hydrogenolysis, a method that preserves the integrity of the nascent peptide chain. This attribute makes H-Phe-OBzl·HCl an indispensable tool for both solution-phase and solid-phase peptide synthesis methodologies. Beyond peptide chemistry, its inherent chirality and aromatic nature make it a valuable precursor in the asymmetric synthesis of various bioactive compounds, pharmaceuticals, and flavoring agents. This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and applications.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in experimental settings.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 2462-32-0 | [1][2] |

| Molecular Formula | C₁₆H₁₈ClNO₂ | [3] |

| Molecular Weight | 291.77 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 197-200 °C | [3] |

| Optical Rotation | [α]²⁰/D = -13 ± 1° (c=1% in 4:1 acetic acid/water) | [3] |

| Solubility | Soluble in water and DMSO | [3] |

| Storage | Inert atmosphere, Room Temperature | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of H-Phe-OBzl·HCl.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, CD₃OD) δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 5.23 (s, 2H, -OCH₂ Ph), 4.36-4.31 (m, 1H, α-CH), 3.26-3.12 (m, 2H, β-CH₂) | [3] |

| ¹³C NMR | Predicted values based on analogous structures: ~170 (C=O), ~136-135 (quaternary Ar-C), ~129-127 (Ar-CH), ~68 (-OCH₂ Ph), ~55 (α-CH), ~37 (β-CH₂) | [5] |

Note: Experimental ¹³C NMR data was not explicitly found in the searched literature. The provided values are estimations based on the known structure and data from similar compounds.

Key Applications and Role in Synthesis

The primary application of this compound is as a C-terminally protected amino acid in peptide synthesis. The benzyl ester group effectively masks the carboxylate nucleophilicity, allowing for the selective formation of a peptide bond at the free amino terminus. The workflow below illustrates its central role in this process.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of H-Phe-OBzl·HCl and its subsequent use and deprotection in peptide synthesis.

Synthesis of this compound

This protocol describes the Fischer esterification of L-phenylalanine using benzyl alcohol and thionyl chloride as both the acid catalyst and dehydrating agent.

Materials:

-

L-Phenylalanine

-

Benzyl alcohol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend L-phenylalanine (1.0 equiv) in anhydrous benzyl alcohol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred suspension via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. The suspension should gradually become a clear solution as the reaction progresses.[5]

-

Workup: Once the reaction is complete (monitored by TLC), remove the excess benzyl alcohol and volatile reagents under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the concentrated residue to precipitate the product. Stir the resulting slurry vigorously for 30 minutes.

-

Purification: Collect the white solid by vacuum filtration, wash it thoroughly with anhydrous diethyl ether to remove any remaining impurities, and dry the product under vacuum. This yields this compound with high purity.

Use in a Peptide Coupling Reaction (DCC/HOBt Method)

This protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to L-phenylalanine benzyl ester.

Materials:

-

This compound (1.0 equiv)

-

Boc-L-Alanine (1.0 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

Free Amine Generation: Dissolve this compound in anhydrous DCM. Cool the solution to 0 °C and add DIPEA or NMM (1.0 equiv) dropwise to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0 °C.

-

Carboxylic Acid Activation: In a separate flask, dissolve Boc-L-Alanine and HOBt in anhydrous DCM and cool to 0 °C. Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form as the carboxylic acid is activated. Allow the activation to proceed for 30 minutes at 0 °C.

-

Coupling: Add the cold solution of the free amine (from step 1) to the activated Boc-L-Alanine solution (from step 2). Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the protected dipeptide (Boc-Ala-Phe-OBzl).

Deprotection of the Benzyl Ester Group via Catalytic Hydrogenolysis

This is the most common method for cleaving the benzyl ester to reveal the free carboxylic acid.[6]

Materials:

-

Protected peptide (e.g., Boc-Ala-Phe-OBzl)

-

Palladium on carbon (10% Pd/C, ~10 mol%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Reaction Setup: Dissolve the benzyl ester-protected peptide (1.0 equiv) in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.[8]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent by rotary evaporation to yield the deprotected product containing a free carboxylic acid (e.g., Boc-Ala-Phe-OH).[7]

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, particularly for peptide synthesis. Its well-defined physical and spectroscopic properties, combined with its strategic utility as a protected building block, make it an invaluable asset for researchers. The benzyl ester provides robust protection for the C-terminus, while its facile removal via catalytic hydrogenolysis offers a clean and efficient deprotection strategy compatible with many other protecting groups. The protocols detailed in this guide provide a reliable framework for its synthesis and application, empowering scientists in the fields of drug discovery and materials science to construct complex molecular architectures with precision and efficiency.

References

- 1. peptide.com [peptide.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | 2462-32-0 [chemicalbook.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 8. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide for Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine benzyl ester hydrochloride is a pivotal derivative of the essential amino acid L-phenylalanine, widely employed in the landscape of biochemical research and pharmaceutical development. Its strategic chemical modifications—the protection of the carboxylic acid as a benzyl ester and the presence of the hydrochloride salt of the primary amine—render it a versatile building block for the synthesis of complex organic molecules, particularly peptides and peptidomimetics. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective utilization in a laboratory setting.

Core Applications in Biochemistry

The primary utility of this compound in biochemistry stems from its role as a key intermediate in peptide synthesis . The benzyl ester effectively protects the C-terminus of the phenylalanine residue, preventing its participation in unwanted side reactions during the formation of a peptide bond with the N-terminus of another amino acid.[1] The hydrochloride salt ensures the stability and solubility of the compound.

Beyond its foundational role in creating peptide linkages, this compound serves as a precursor in the synthesis of various bioactive molecules and pharmaceuticals.[2] Its applications extend to:

-

Drug Development: It is a building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential, including enzyme inhibitors.[2]

-

Biochemical Probes: Derivatives of L-phenylalanine benzyl ester can be synthesized to act as probes for studying enzyme activity and receptor binding.

-

Chiral Synthesis: Its inherent chirality makes it a valuable starting material for the asymmetric synthesis of enantiomerically pure compounds.

Quantitative Data on Synthetic Applications

The efficiency of reactions involving this compound is critical for its practical application. The following tables summarize quantitative data from various synthetic procedures.

Table 1: Yields in Dipeptide Synthesis

| N-Protected Amino Acid | Coupling Reagent | Solvent | Yield (%) | Reference |

| (S)-bromonitroalkane derivative | N-Iodosuccinimide / Cs₂CO₃ | 2-Methyl THF / H₂O | 55 | [3] |

| N-Cbz-glycine | Methoxy acetylene | Ethyl acetate | 90 | [4] |

| Boc-L-Alanine | DCC / HOBt | CH₂Cl₂ / THF | ~85 | [5] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClNO₂ | [6] |

| Molecular Weight | 291.77 g/mol | [6] |

| Melting Point | 197-200 °C | [7] |

| Optical Rotation [α]20/D | -13±1°, c = 1% in acetic acid: water (4:1) | [7] |

| Purity (Assay) | ≥99.0% (Titration) | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis and deprotection of a dipeptide using this compound.

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Boc-Ala-Phe-OBzl)

This protocol describes the coupling of Boc-protected L-alanine with this compound using the common coupling reagents DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

Materials:

-

Boc-L-Alanine

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Preparation of the Amine Component:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.

-

Stir the solution at 0 °C for 15-20 minutes.[5]

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add a solution of DCC (1.1 eq) in DCM to the Boc-L-Alanine/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will form.[5]

-

Allow the activation to proceed for 30 minutes at 0 °C.

-

-

Coupling Reaction:

-

To the activated Boc-L-Alanine solution (still at 0 °C), add the prepared free amine solution of L-Phenylalanine benzyl ester.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[5]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to precipitate more DCU and filter it off.

-

Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, Boc-L-Alanyl-L-Phenylalanine benzyl ester, can be purified by recrystallization or silica gel column chromatography.[8]

-

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the N-terminus of the dipeptide for further chain elongation.

Materials:

-

Boc-protected dipeptide benzyl ester (e.g., Boc-Ala-Phe-OBzl)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected dipeptide in anhydrous DCM.

-

Add an equal volume of TFA to the solution at room temperature.[9]

-

Stir the reaction mixture for 1-2 hours.

-

-

Isolation of the Deprotected Peptide:

-

Remove the TFA and DCM under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.[9]

-

Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biochemical processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Solution-Phase Dipeptide Synthesis Workflow

This diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.

Caption: Workflow for solution-phase dipeptide synthesis.

Deprotection and Chain Elongation Cycle

This diagram outlines the cyclic process of N-terminal deprotection and subsequent coupling for peptide chain elongation.

Caption: Peptide chain elongation cycle.

Role in Drug Discovery: Synthesis of DPP-4 Inhibitors

Derivatives of (S)-phenylalanine are utilized in the synthesis of inhibitors for Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This makes them relevant for the development of treatments for type 2 diabetes.[10] The following diagram illustrates the general mechanism of DPP-4 inhibition.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0 [sigmaaldrich.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Phenylalanine Benzyl Ester Hydrochloride in Neurotransmitter Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine benzyl ester hydrochloride is a pivotal derivative of the essential amino acid L-phenylalanine. While its primary application lies in peptide synthesis as a protected form of phenylalanine, its relevance to neurotransmitter research is significant, albeit often indirect. This technical guide delineates the core functionalities of this compound, focusing on its role as a synthetic precursor and its connection to the biosynthesis and study of key neurotransmitters. We will explore its chemical properties, detail its use in synthetic protocols, and illustrate the broader context of phenylalanine's impact on neurotransmitter pathways, particularly in relation to neurological health and metabolic disorders such as Phenylketonuria (PKU).

Introduction: A Versatile Building Block

This compound is a stable, crystalline solid that serves as a crucial starting material in the synthesis of peptides and other complex organic molecules.[1][2] Its enhanced solubility and stability make it an ideal candidate for various chemical reactions.[1] In the realm of neuroscience, its importance stems from being a protected derivative of L-phenylalanine, a direct precursor to the neurotransmitter precursor L-tyrosine and the trace amine phenylethylamine. Consequently, it is a valuable tool for researchers developing pharmaceuticals targeting neurological disorders and for those studying the metabolic pathways that govern neurotransmitter balance.[1][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈ClNO₂ | [4] |

| Molecular Weight | 291.77 g/mol | [4] |

| CAS Number | 2462-32-0 | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 197-200 °C | [6] |

| Solubility | Soluble in DMSO | [5] |

| Optical Rotation | [α]20/D −13±1°, c = 1% in acetic acid: water (4:1) | [6] |

Role as a Synthetic Precursor in Research

The primary and most direct role of this compound in a research setting is as a building block in organic synthesis. The benzyl ester group protects the carboxylic acid functionality of phenylalanine, allowing for selective reactions at the amino group. This is a fundamental strategy in peptide synthesis.[7]

Experimental Protocol: Synthesis of Benzyl((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate

This protocol, adapted from a published organic synthesis procedure, exemplifies the use of this compound as a starting material for the synthesis of a more complex dipeptide derivative.[8]

Materials:

-

This compound

-

(S)-bromonitroalkane

-

Cesium carbonate (Cs₂CO₃)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

N-Iodosuccinimide (NIS)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Toluene

-

Cyclohexane

Procedure:

-

To a reaction vessel, add (S)-bromonitroalkane (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.2 equiv).

-

Add deionized water and 2-MeTHF.

-

Stir the biphasic mixture vigorously at room temperature.

-

Add N-Iodosuccinimide (1.0 equiv) in one portion.

-

Allow the reaction to stir for 24 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a toluene/cyclohexane mixture to yield the final product.

Expected Yield: Approximately 55%[8]

Indirect Role in Neurotransmitter Research

The primary connection of this compound to neurotransmitter research is through its parent molecule, L-phenylalanine. Once the benzyl ester and hydrochloride protecting groups are removed, typically through hydrolysis, the resulting L-phenylalanine can participate in biological pathways.

Phenylalanine as a Precursor to Catecholamines

L-phenylalanine is an essential amino acid that is the precursor for the synthesis of L-tyrosine, which in turn is the precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. This metabolic cascade is fundamental to neuronal function.

Phenylketonuria (PKU) and Neurotransmitter Imbalance

Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. This leads to a buildup of phenylalanine in the blood and brain. High levels of phenylalanine can be neurotoxic and interfere with the synthesis of dopamine and serotonin, leading to severe neurological and cognitive impairments.[9][10] Research into PKU often involves studying the effects of elevated phenylalanine on neurotransmitter systems, and in this context, derivatives like this compound could be used in preclinical models to deliver phenylalanine.

Potential as a Prodrug

Amino acid esters, including benzyl esters, have been explored as prodrugs to enhance the delivery of therapeutic agents to the brain via amino acid transporters.[11] While specific studies on this compound as a prodrug for direct neurotransmitter modulation are not widely available, the general principle suggests its potential for such applications. The ester linkage would be designed to be cleaved by esterases in the brain, releasing L-phenylalanine to influence neurotransmitter synthesis.

Experimental Methodologies for Studying Phenylalanine's Effects on Neurotransmitter Systems

While this compound itself is not typically the direct subject of these assays, the released L-phenylalanine can be studied using the following techniques:

In Vitro Neurotransmitter Uptake and Release Assays

-

Objective: To determine the effect of L-phenylalanine on the uptake and release of neurotransmitters like dopamine and serotonin in synaptosomes or cultured neurons.

-

General Protocol:

-

Prepare synaptosomes or neuronal cultures from specific brain regions (e.g., striatum for dopamine studies).

-

Pre-incubate the preparations with varying concentrations of L-phenylalanine (following hydrolysis of the ester if starting with this compound).

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

After a defined incubation period, terminate the uptake by rapid filtration and washing.

-

Quantify the amount of radiolabeled neurotransmitter taken up by the cells using liquid scintillation counting.

-

For release studies, pre-load the cells with a radiolabeled neurotransmitter and then stimulate release (e.g., with high potassium) in the presence or absence of L-phenylalanine.

-

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of L-phenylalanine and neurotransmitters in the brain of a living animal.

-

General Protocol:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized or freely moving animal.

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF).

-

Collect the dialysate, which contains molecules from the extracellular fluid that have diffused across the probe's semipermeable membrane.

-

Administer this compound (or L-phenylalanine) systemically or directly through the probe (reverse dialysis).

-

Analyze the dialysate samples for L-phenylalanine and neurotransmitter levels using techniques like HPLC coupled with electrochemical or fluorescence detection, or mass spectrometry.[12]

-

Conclusion

This compound is a foundational tool in the synthesis of peptides and other biologically active molecules. Its contribution to neurotransmitter research is primarily as a stable, protected precursor to L-phenylalanine. An in-depth understanding of its chemical properties and synthetic applications allows researchers to effectively utilize it in the creation of novel compounds for targeting neurological pathways. Furthermore, by serving as a delivery vehicle for L-phenylalanine in experimental models, it aids in the investigation of neurotransmitter dysregulation in disorders like PKU. Future research may further explore the potential of this and similar derivatives as prodrugs for the targeted modulation of neurotransmitter systems in the central nervous system.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Impaired Neurotransmission in Early-treated Phenylketonuria Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pathogenetic mechanisms in phenylketonuria: disorders affecting the metabolism of neurotransmitters and the antioxidant system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalanine Benzyl Ester Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine benzyl ester hydrochloride has emerged as a critical chiral building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, combining the chirality of the L-phenylalanine core with the protective and functionalizable benzyl ester, make it an invaluable tool for the construction of enantiomerically pure compounds. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental methodologies, with a focus on its role in the synthesis of bioactive peptides and their corresponding signaling pathways.

Core Properties and Specifications

This compound is a white crystalline solid with well-defined physical and chemical properties crucial for its application in synthesis. A summary of its key characteristics is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇NO₂·HCl | [1] |

| Molecular Weight | 291.77 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 197-200 °C | [2] |

| Optical Rotation | [α]²⁰/D = -13 ± 1°, c = 1% in acetic acid: water (4:1) | [2] |

| CAS Number | 2462-32-0 | [2] |

| Purity | ≥99.0% | [2] |

Applications as a Chiral Building Block

The primary application of this compound lies in its role as a versatile chiral synthon, most notably in the field of peptide synthesis. The benzyl ester effectively protects the carboxylic acid functionality of phenylalanine, allowing for selective reactions at the amino group. This protection is robust under various coupling conditions and can be selectively removed, making it compatible with both solution-phase and solid-phase peptide synthesis (SPPS) strategies.[3]

Beyond peptide synthesis, its application extends to asymmetric synthesis where the inherent chirality of the molecule is used to induce stereoselectivity in the formation of new chiral centers.[4] It serves as a precursor for a variety of bioactive compounds, including pharmaceuticals targeting neurological disorders.[5]

Synthesis of Neuropeptides: Enkephalins and Substance P

L-Phenylalanine is a key amino acid residue in several neuropeptides, including enkephalins and Substance P, which are crucial mediators of pain and inflammation. The use of this compound facilitates the controlled, stepwise synthesis of these peptides and their analogs for research and therapeutic development.[6][7]

Enkephalins are endogenous opioid peptides that modulate pain perception by binding to opioid receptors in the central and peripheral nervous systems.[8][9]

Substance P is a neuropeptide involved in pain transmission and inflammatory responses, primarily through its interaction with the neurokinin-1 (NK-1) receptor.[10][11]

Signaling Pathways of Target Peptides

Understanding the signaling pathways of the peptides synthesized using this chiral building block is paramount for drug development.

Opioid Receptor Signaling Pathway (Enkephalins)

Enkephalins bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to an analgesic effect by inhibiting neuronal activity and neurotransmitter release.[1][12][13]

Caption: Simplified Opioid Receptor Signaling Cascade.

Neurokinin-1 (NK-1) Receptor Signaling Pathway (Substance P)

Substance P binding to the NK-1 receptor, another GPCR, activates downstream signaling pathways that are implicated in pain, inflammation, and mood disorders.[3][5][10]

Caption: Simplified Neurokinin-1 Receptor Signaling Cascade.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound. The following sections provide methodologies for key transformations.

N-Terminal Protection of this compound

1. N-Benzyloxycarbonyl (Cbz) Protection [14]

This protocol describes the protection of the amino group with the Cbz group under Schotten-Baumann conditions.

-

Materials: this compound, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (Cbz-Cl), Diethyl ether, 1 M Hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄), Ice bath, Magnetic stirrer.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.

-

2. N-tert-Butoxycarbonyl (Boc) Protection [15]

This protocol details the introduction of the Boc protecting group.

-

Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend this compound (1.0 equivalent) in DCM or THF.

-

Add triethylamine or DIPEA (2.2 equivalents) and stir until the solid dissolves.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

-

Solution-Phase Peptide Coupling

The following is a general workflow for the formation of a dipeptide using a protected L-phenylalanine derivative.

Caption: General workflow for solution-phase peptide coupling.

C-Terminal Benzyl Ester Deprotection

Catalytic Transfer Hydrogenation [1]

This is a mild and efficient method for the removal of the benzyl protecting group.

-

Materials: Benzyl ester protected peptide, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol (MeOH), Celite®.

-

Procedure:

-

Dissolve the benzyl ester protected peptide in methanol.

-

Carefully add 10% Pd/C (10-20% by weight of the substrate).

-

To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Quantitative Data from a Representative Synthesis

The following data is from a reported synthesis of Benzyl ((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate, which utilizes this compound as a key starting material.[16]

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| (S)-bromonitroalkane | - | - | - | 1.0 |

| This compound | 291.77 | 3.22 (obtained product) | - | - |

| Cesium carbonate | 325.82 | - | - | - |

| N-Iodosuccinimide | 224.98 | - | - | - |

| Product | Yield (%) | Enantiomeric Excess (ee%) |

| Benzyl((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate | 55 | >99 |

This example highlights the utility of this compound in achieving high enantiopurity in the synthesis of complex chiral molecules.

Conclusion

This compound is a cornerstone chiral building block for modern organic synthesis, particularly in the development of peptide-based therapeutics. Its well-defined properties, coupled with established and reliable experimental protocols for its protection and deprotection, make it an indispensable tool for researchers. A thorough understanding of its application in the synthesis of bioactive peptides and the intricate signaling pathways these peptides modulate is crucial for advancing drug discovery efforts targeting a range of diseases, from chronic pain to neurological disorders.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. ijacskros.com [ijacskros.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-cyclo-[Leu5]enkephalin: a rational approach for the synthesis of conformationally restricted cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid receptor - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

The Pharmaceutical Potential of L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine benzyl ester hydrochloride is a chemically protected derivative of the essential amino acid L-phenylalanine. Its enhanced stability and solubility make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This technical guide explores the core pharmaceutical applications of this compound, focusing on its role as a key intermediate in the synthesis of targeted therapies, including peptide-based drugs and small molecule inhibitors of critical signaling pathways. We delve into the mechanisms of action of the final drug products, provide detailed experimental protocols for their synthesis, and present quantitative data on their efficacy and pharmacokinetic profiles.

Introduction

This compound serves as a cornerstone in medicinal chemistry, primarily utilized as a chiral building block for the synthesis of a variety of pharmaceutical agents.[1][2] Its principal applications lie in peptide synthesis and as a precursor for bioactive small molecules that target neurological disorders and cancers.[1][2] The benzyl ester protection of the carboxylic acid and the hydrochloride salt of the amine group offer enhanced stability and solubility, facilitating its use in various reaction conditions.[1]

This guide will focus on two major areas of its application:

-

Peptide Synthesis: As a fundamental component in the construction of therapeutic peptides.

-

Synthesis of Small Molecule Inhibitors: Specifically, its role in the synthesis of inhibitors for Aminopeptidase N (APN/CD13) and the Smoothened (SMO) receptor in the Hedgehog signaling pathway.

Core Pharmaceutical Applications

Peptide Synthesis

This compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4] The benzyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively removed under conditions that do not affect other protecting groups on the peptide chain, a key principle in orthogonal synthesis strategies.[3]

Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Phenylalanine Benzyl Ester Derivative:

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed in various cancers and plays a crucial role in tumor invasion, metastasis, and angiogenesis.[5][6] Inhibition of APN can lead to an amino acid deprivation response in cancer cells, activating stress-related pathways and inducing apoptosis.[5] Bestatin and its derivatives are well-known APN inhibitors. L-Phenylalanine is a key structural component of bestatin.

Signaling Pathway of Aminopeptidase N (APN/CD13) Inhibition:

Caption: Downstream effects of Aminopeptidase N (APN) inhibition.

Synthesis of Smoothened (SMO) Inhibitors

The Hedgehog (Hh) signaling pathway is critical during embryonic development and is aberrantly activated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway.[7] Glasdegib (PF-04449913) is an orally bioavailable inhibitor of SMO that has been investigated in clinical trials for various hematologic malignancies and solid tumors.[8][9][10] The synthesis of PF-04449913 utilizes a piperidine scaffold, and derivatives of L-phenylalanine can be used in the construction of related heterocyclic structures.

Hedgehog Signaling Pathway and Inhibition by a Smoothened (SMO) Antagonist:

Caption: Hedgehog signaling pathway and its inhibition by a SMO antagonist.

Quantitative Data

Efficacy of Aminopeptidase N Inhibitors

| Compound | Target | Assay | IC50 | Reference |

| Actinonin | APN/CD13 | Proliferation of NB4 and HL60 cells | ~2-5 µg/mL | [1] |

| Bestatin | APN/CD13 | Enzyme Inhibition | 3.03 µM | [11] |

| LYP2 (Bestatin Derivative) | APN/CD13 | Proliferation of HL60 cells | 0.11 ± 0.09 µM | [12] |

| LYP2 (Bestatin Derivative) | APN/CD13 | Proliferation of ES-2 cells | 0.19 ± 0.06 µM | [12] |

Clinical and Preclinical Data for PF-04449913 (Glasdegib)

| Parameter | Value | Study Population/Model | Reference |

| Clinical Data (Phase 1) | |||

| Maximum Tolerated Dose (MTD) | 400 mg once daily (myeloid malignancies) | Patients with myeloid malignancies | [8] |

| MTD | 320 mg once daily (solid tumors) | Patients with advanced solid tumors | [9] |

| Mean Half-life (t½) | 23.9 h (SD 14.0) at MTD | Patients with myeloid malignancies | [8] |

| Common Adverse Events | Dysgeusia, decreased appetite, alopecia | Patients with myeloid malignancies | [8] |

| Preclinical Pharmacokinetics | |||

| Peak Plasma Concentration (Cmax) | 890.3 ng/mL | Healthy male volunteers (100 mg oral dose) | [13] |

| Time to Peak Concentration (Tmax) | 0.75 hours | Healthy male volunteers (100 mg oral dose) | [13] |

| Area Under the Curve (AUCinf) | 8469 ng·h/mL | Healthy male volunteers (100 mg oral dose) | [13] |

| Pharmacodynamics | |||

| GLI1 Downregulation | >80% in skin | Patients with advanced solid tumors | [9] |

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid with this compound.

Materials:

-

N-Boc-protected amino acid (e.g., N-Boc-L-Alanine)

-

This compound

-

Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, brine

-

Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Preparation of the Amine Component:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.

-

Stir the mixture at 0 °C for 30 minutes. This solution is used directly in the next step.[14]

-

-

Coupling Reaction:

-

In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[14]

-

Cool this solution to 0 °C.

-

Add EDC (1.1 equivalents) to the N-Boc-amino acid solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[14]

-

Slowly add the prepared free amine solution from step 1 to the activated N-Boc-amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by column chromatography on silica gel.

-

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support, incorporating a phenylalanine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-L-Phenylalanine)

-

This compound (if used as a non-Fmoc protected building block in a specific strategy)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIPEA

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[15]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the deprotection step for 15-20 minutes.[15]

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.[15]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash and dry the resin.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Other Potential Applications: Modulation of the Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a known positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in calcium homeostasis.[16][17][18] L-phenylalanine enhances the sensitivity of the CaSR to extracellular calcium.[16][17] While this compound is a precursor to L-phenylalanine, its direct activity on the CaSR is not well-documented. It is plausible that in vivo, the ester is hydrolyzed to release L-phenylalanine, which can then act on the CaSR. This potential prodrug effect could be explored for therapeutic applications where modulation of the CaSR is desired.

Conclusion

This compound is a versatile and indispensable building block in pharmaceutical research and development. Its primary utility lies in its role as a protected amino acid for peptide synthesis and as a key intermediate in the synthesis of potent small molecule inhibitors targeting critical disease pathways. The examples of APN and SMO inhibitors highlight how this seemingly simple molecule contributes to the creation of complex and highly targeted therapeutics. Further exploration of its potential as a prodrug, for instance in the context of CaSR modulation, may open new avenues for its application in medicine. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists working to leverage the chemical properties of this compound in the discovery and development of novel pharmaceuticals.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I study of PF-04449913, an oral hedgehog inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. L-phenylalanine and NPS R-467 synergistically potentiate the function of the extracellular calcium-sensing receptor through distinct sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Peptide Chemistry: A Technical Guide to the Discovery and History of L-Phenylalanine Benzyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine benzyl ester hydrochloride stands as a cornerstone in the edifice of modern peptide chemistry. Its strategic use as a protected form of the amino acid L-phenylalanine has been instrumental in the controlled, sequential synthesis of peptides and proteins. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing its synthesis, physicochemical properties, and pivotal role in the advancement of peptide science. We will delve into key experimental protocols and illustrate the underlying chemical principles with detailed diagrams, offering a comprehensive resource for professionals in the field.

Discovery and Historical Context: A Tale of Protection and Control

The story of this compound is intrinsically linked to the evolution of peptide synthesis. In the early 20th century, the ambition to synthesize peptides with defined sequences was thwarted by the challenge of controlling the reactive amino and carboxyl groups of the constituent amino acids. A monumental breakthrough occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group as a protecting group for the α-amino functionality of amino acids.[1][2] This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, provided the first truly effective and widely applicable method for the reversible protection of amines in peptide synthesis.[1][3]

The brilliance of the Cbz group lay in its stability during peptide bond formation and its facile removal under mild conditions of catalytic hydrogenolysis.[1] However, the protection of the N-terminus with the Cbz group necessitated a compatible protection strategy for the C-terminus to prevent self-polymerization and other side reactions. This is where the benzyl ester emerged as a crucial counterpart. The benzyl ester's stability to the conditions used for peptide coupling, combined with its convenient removal by the same catalytic hydrogenolysis used to deprotect the Cbz group, made it an ideal protecting group for the carboxyl function. This orthogonal deprotection strategy was a hallmark of efficient peptide synthesis.[4][5]

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and use are a direct and logical consequence of the Bergmann-Zervas methodology. The scientific community rapidly adopted this approach, and the preparation of various amino acid benzyl esters, including that of L-phenylalanine, became a standard procedure in laboratories focused on peptide synthesis. Publications from the mid-20th century, such as the 1954 paper by Erlanger and Hall on an "Improved Synthesis of Amino Acid Benzyl Esters," indicate that these compounds were already well-established and in common use by that time, underscoring their fundamental importance in the field.[6]

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 291.77 g/mol | --INVALID-LINK-- |

| Melting Point | 197-200 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D -13±1°, c = 1% in acetic acid: water (4:1) | --INVALID-LINK-- |

| CAS Number | 2462-32-0 | --INVALID-LINK-- |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of L-phenylalanine with benzyl alcohol in the presence of an acid catalyst. The following protocol is a representative example of this classical and effective method.

Fischer-Speier Esterification with Azeotropic Removal of Water

This method utilizes an acid catalyst and the azeotropic removal of water to drive the esterification reaction to completion.[7][8][9]

Materials:

-

L-Phenylalanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene or cyclohexane (for azeotropic water removal)

-

Diethyl ether or ethyl acetate (for precipitation)

Procedure:

-

A mixture of L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (5.0 eq) in toluene or cyclohexane is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

The reaction is refluxed until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification.

-

The reaction mixture is then cooled to room temperature.

-

The product is precipitated by the addition of diethyl ether or ethyl acetate.

-

The resulting crystalline solid, L-Phenylalanine benzyl ester p-toluenesulfonate, is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with HCl in an appropriate solvent.

Role in Peptide Synthesis: A Visual Workflow

The primary and most significant application of this compound is as a protected building block in peptide synthesis. The benzyl ester protects the C-terminus of the phenylalanine residue, allowing for the controlled formation of a peptide bond with the N-terminus of the subsequent amino acid.

Caption: Workflow of L-Phenylalanine benzyl ester in peptide synthesis.

The diagram above illustrates the pivotal role of L-Phenylalanine benzyl ester in a typical solution-phase peptide synthesis employing the Cbz protecting group. The esterification of L-phenylalanine with benzyl alcohol yields the C-terminally protected amino acid. This can then be coupled with an N-terminally protected amino acid (in this case, with a Cbz group) using a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting protected dipeptide can then be deprotected in a single step via catalytic hydrogenolysis, which removes both the Cbz and the benzyl ester groups simultaneously to yield the free dipeptide.

Logical Relationships in Synthesis Strategy

The choice of protecting groups in peptide synthesis is governed by the principle of orthogonality, which dictates that different protecting groups must be removable under distinct conditions to allow for selective deprotection. The combination of the N-terminal carbobenzoxy (Cbz) group and the C-terminal benzyl ester (Bn) represents a classic example of a compatible, albeit not strictly orthogonal, protection strategy.

Caption: Deprotection strategies for Cbz and Benzyl ester protected peptides.

This diagram illustrates the deprotection pathways for a peptide protected with an N-terminal Cbz group and a C-terminal benzyl ester. While both groups are susceptible to acid, their lability differs, allowing for some degree of selective removal. However, the most common and elegant strategy is the simultaneous removal of both protecting groups via catalytic hydrogenolysis, a mild and efficient method that yields the final, unprotected peptide.

Conclusion

This compound, born out of the necessity for controlled peptide synthesis in the wake of the groundbreaking work of Bergmann and Zervas, has remained an indispensable tool for chemists for nearly a century. Its straightforward synthesis, stability, and compatibility with common N-protecting groups have solidified its place in the repertoire of synthetic organic chemistry. This guide has provided a comprehensive overview of its historical significance, physicochemical properties, and practical application, underscoring its enduring legacy in the synthesis of peptides and the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide to its Role in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine benzyl ester hydrochloride is a pivotal synthetic intermediate, primarily utilized in the fields of pharmaceutical and biochemical research. While not possessing a direct, inherent mechanism of action on a specific biological target, its significance lies in its role as a protected form of the essential amino acid L-phenylalanine. This protection strategy is fundamental in peptide synthesis, enabling the controlled assembly of complex bioactive molecules. In biological systems, it is anticipated to undergo hydrolysis, releasing L-phenylalanine and benzyl alcohol, the biological effects of which are well-characterized. This technical guide elucidates the function of this compound as a synthetic tool, its probable metabolic fate, and the downstream biological activities of its metabolic products and the therapeutic peptides synthesized using this key building block.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, where the carboxylic acid group is protected as a benzyl ester. This modification is crucial for its primary application in peptide synthesis.[1][2][3] The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in various synthetic protocols.[2] Its utility extends to the development of pharmaceuticals, particularly those targeting neurological disorders, and in protein engineering.[2][4] This guide will delve into the indirect mechanism through which this compound exerts its influence in biological contexts, focusing on its role as a precursor and the activities of the molecules it helps to create.

Role in Synthesis and Probable Metabolism

The principal function of this compound is to serve as a building block in the synthesis of peptides and other complex organic molecules.[1][2][3] The benzyl ester group protects the carboxylic acid of L-phenylalanine, preventing it from reacting out of turn during the formation of peptide bonds. This protection is critical for achieving the desired peptide sequence.

Synthetic Utility Workflow

The general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) involves the coupling of the free amino group of the ester to a growing peptide chain, followed by the eventual deprotection of the benzyl ester to reveal the carboxylic acid for subsequent reactions or to yield the final peptide.

Caption: General workflow of this compound in SPPS.

Probable Metabolic Fate in Biological Systems

While not intended for direct administration as a therapeutic agent, if introduced into a biological system, this compound would likely be metabolized by esterases. These enzymes would hydrolyze the ester bond, yielding L-phenylalanine and benzyl alcohol.

Caption: Predicted metabolic fate of this compound.

Biological Actions of Metabolic Products

The biological activity following the administration or exposure to this compound would stem from its metabolic products: L-phenylalanine and benzyl alcohol.

L-Phenylalanine

L-Phenylalanine is an essential amino acid with numerous roles in the body.

-

Protein Synthesis: It is a fundamental building block for proteins.

-

Precursor to Tyrosine: The enzyme phenylalanine hydroxylase converts L-phenylalanine to L-tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin.

-

Neurotransmitter Modulation: L-Phenylalanine can act as a competitive antagonist at the glycine- and glutamate-binding sites of N-methyl-D-aspartate (NMDA) receptors. It is also an antagonist of the α2δ subunit of voltage-dependent calcium channels.[5]

-

Metabolic Checkpoint: Recent research has identified L-phenylalanine as a metabolic checkpoint in the development and function of human Th2 cells, a type of T-helper cell involved in allergic responses.[6]

| Parameter | Value | Target | Reference |

| Ki | 980 nM | α2δ subunit of voltage-dependent Ca2+ channels | [5] |

| KB | 573 μM | Glycine- and glutamate-binding sites of NMDA receptors | [5] |

Benzyl Alcohol

Benzyl alcohol is an aromatic alcohol that is metabolized to benzaldehyde and then to benzoic acid. It is used as a preservative in many injectable drugs and has some biological effects.

-

Bacteriostatic and Antipruritic Properties: It can inhibit the growth of bacteria and has been used topically to relieve itching.

-

Local Anesthetic Activity: At higher concentrations, it can exhibit mild local anesthetic properties.

Applications in the Synthesis of Bioactive Molecules

The primary value of this compound is demonstrated through the biological activities of the compounds synthesized using it.

Aminopeptidase N Inhibitors

This compound is a reactant in the synthesis of L-isoserine derivatives that act as inhibitors of aminopeptidase N (APN/CD13).[7] APN is a zinc-dependent metalloprotease involved in tumor cell invasion, metastasis, and angiogenesis. Its inhibition is a target for cancer therapy.

Smoothened (SMO) Inhibitors

This compound is used in the synthesis of PF-04449913, a potent and orally bioavailable inhibitor of the Smoothened (SMO) receptor.[7] The SMO receptor is a key component of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Peptides containing phenylalanine residues have been shown to exhibit ACE inhibitory activity. For example, the introduction of a phenylalanine methyl ester to a Sec-Pro dipeptide significantly increased its ACE inhibitory activity, with an IC50 value of 183.2 ± 10.6 nM.[8] While this example uses the methyl ester, it illustrates the importance of the phenylalanine moiety in the design of such inhibitors, for which the benzyl ester is a common synthetic precursor.

Experimental Protocols

As this compound is a synthetic reagent, detailed experimental protocols focus on its use in synthesis rather than direct biological assays. Below is a generalized protocol for a coupling reaction in peptide synthesis.

Protocol: Peptide Coupling using this compound

-

Resin Preparation: Start with a solid support resin with the first amino acid attached and its N-terminal protecting group (e.g., Fmoc) removed.

-

Activation of this compound:

-

Dissolve this compound in a suitable solvent (e.g., dimethylformamide, DMF).

-

Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA) to the solution to activate the carboxylic acid (in its deprotected form).

-

-

Coupling Reaction:

-

Add the activated L-phenylalanine solution to the prepared resin.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.

-

-

Washing:

-

After the coupling reaction is complete, wash the resin extensively with DMF and other solvents (e.g., dichloromethane, DCM) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling:

-

Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test indicates that all free amines on the resin have reacted.

-

-

Deprotection:

-

If the peptide chain is to be extended, the N-terminal protecting group of the newly added phenylalanine residue is removed to allow for the next coupling cycle.

-

Conclusion

This compound is a cornerstone of modern peptide and pharmaceutical synthesis. Its "mechanism of action" in biological systems is indirect, manifesting through the biological activities of the molecules it is used to create. In the event of its presence in a biological system, it is expected to be hydrolyzed to L-phenylalanine and benzyl alcohol, whose respective physiological roles are well-understood. For researchers and drug developers, the value of this compound lies in its ability to facilitate the controlled and efficient synthesis of novel therapeutic agents and research tools.

References

Spectroscopic Analysis of L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Phenylalanine benzyl ester hydrochloride (CAS No: 2462-32-0), a key building block in peptide synthesis and pharmaceutical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized below. While precise experimental values can vary slightly based on instrumentation and conditions, these tables provide the expected chemical shifts and absorption bands based on the compound's structure and data from closely related analogues.

Table 1: 1H NMR Spectral Data (Predicted)

-

Solvent: DMSO-d6

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | br s | 3H | -NH3+ |

| ~7.4 - 7.2 | m | 10H | Aromatic protons (2 x C6H5) |

| ~5.2 | s | 2H | -O-CH2 -Ph |

| ~4.4 | t | 1H | α-CH |

| ~3.2 | d | 2H | β-CH2 |

br s = broad singlet, m = multiplet, t = triplet, d = doublet

Table 2: 13C NMR Spectral Data (Predicted)

-

Solvent: DMSO-d6

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~136 | Quaternary aromatic carbon (Cipso of benzyl ester) |

| ~135 | Quaternary aromatic carbon (Cipso of phenylalanine) |

| ~129 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~67 | Methylene carbon of benzyl ester (-O-C H2-Ph) |

| ~54 | Alpha-carbon (α-CH) |

| ~36 | Beta-carbon (β-CH2) |

Table 3: IR Spectral Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-2600 | Strong, broad | N-H stretch of ammonium (-NH3+), O-H stretch (if hydrated) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1495, ~1455 | Medium to weak | Aromatic C=C bending |

| ~1215 | Strong | C-O stretch (ester) |

| ~740, ~700 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Mass Spectrometry Data

-

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (Mass-to-Charge Ratio) | Assignment |

| 256.13 | [M+H]+ (protonated molecule, free base) |

| 278.11 | [M+Na]+ (sodium adduct of the free base) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

13C NMR Data Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).

-

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).

-

Integrate the peaks in the 1H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Place the KBr pellet in the sample holder of the instrument.

-

Acquire the spectrum, typically in the range of 4000-400 cm-1.

-

Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Instrument: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

Visualization of Spectroscopic Workflow